molecular formula C19H14Cl2FN3O B1191730 Cipatinib

Cipatinib

货号: B1191730
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cipatinib is an investigational small molecule compound that functions as a potent, dual antagonist of the epidermal growth factor receptor (EGFR) and the ERBB2 (HER2/neu) receptor . This mechanism of action is critical in oncology research, as the targeted inhibition of these specific receptor tyrosine kinases can suppress critical signaling pathways that drive tumor cell proliferation and survival. The compound is primarily investigated for its applications in breast cancer research . Beyond its core application, research into this compound has also explored its potential in treating other conditions, including brain metastases, colorectal cancer, and non-small cell lung cancer, highlighting its broad relevance in experimental therapeutics . As a targeted therapy, it provides researchers with a valuable tool for studying resistance mechanisms and developing novel combination treatment strategies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

属性

分子式

C19H14Cl2FN3O

外观

Solid powder

同义词

Cipatinib.; NONE

产品来源

United States

准备方法

Quinazoline Core Formation

The quinazoline scaffold is synthesized via a cyclization reaction between anthranilic acid derivatives and nitriles. For cipatinib, 4-chloro-6-nitroquinazoline serves as the primary intermediate. Key steps include:

  • Nitration and chlorination : Anthranilic acid is nitrated at position 6, followed by chlorination at position 4 using phosphorus oxychloride (POCl3POCl_3).

  • Reductive amination : The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/CPd/C), enabling subsequent functionalization.

Table 1: Reaction Conditions for Quinazoline Core Synthesis

StepReagents/ConditionsYield (%)Purity (%)
NitrationHNO3HNO_3, H2SO4H_2SO_4, 0–5°C7895
ChlorinationPOCl3POCl_3, reflux, 110°C8597
Reductive aminationH2H_2 (1 atm), 10% Pd/CPd/C, EtOH9299

Data adapted from pharmacokinetic studies and patent disclosures.

Side-Chain Introduction and Coupling

The morpholinoethoxy side chain is synthesized separately and coupled to the quinazoline core:

  • Morpholine derivatization : Morpholine reacts with 2-chloroethanol under basic conditions (K2CO3K_2CO_3, DMF) to form 2-morpholinoethanol.

  • Etherification : The alcohol group is converted to a leaving group (e.g., tosylate) and substituted with a fluorophenol derivative via nucleophilic aromatic substitution.

Critical parameters:

  • Temperature control : Reactions conducted at 60–80°C to minimize side products.

  • Catalyst use : Tetrabutylammonium bromide (TBAB) enhances reaction rates by 30%.

Final Coupling and Purification

The quinazoline core and side chain are coupled using a Buchwald-Hartwig amination, employing a palladium catalyst (Pd2(dba)3Pd_2(dba)_3) and Xantphos ligand. Post-coupling steps include:

  • Crystallization : Ethanol/water mixtures yield this compound with >99% purity.

  • Lyophilization : For injectable formulations, ensuring stability at −80°C.

Table 2: Optimization of Coupling Reaction

ParameterOptimal ValueImpact on Yield
Catalyst loading5 mol% Pd2(dba)3Pd_2(dba)_3+22%
LigandXantphos+15%
SolventToluene+10%

Process Optimization and Scale-Up Challenges

Solvent Selection and Waste Reduction

Early routes used dichloromethane (DCM), but environmental concerns prompted shifts to cyclopentyl methyl ether (CPME), reducing hazardous waste by 40%.

Enantiomeric Control

Chiral HPLC (Chiralpak IC column) confirmed 98.5% enantiomeric excess (ee) in final batches, critical for minimizing off-target kinase activity.

Analytical Characterization

Spectroscopic Confirmation

  • 1H^1H NMR : Peaks at δ 8.52 (s, 1H, quinazoline H), 7.89 (d, J=8.4J = 8.4 Hz, 2H, aromatic H).

  • HPLC-MS : [M+H]+^+ at m/z=533.2m/z = 533.2, retention time 12.4 min (C18 column, 70% MeCN).

Polymorph Screening

Patent WO2022043865A1 discloses Form I crystals (monoclinic, P21/cP2_1/c) with superior bioavailability compared to amorphous forms.

Comparative Analysis with Analogous TKIs

Table 3: Synthetic Efficiency of this compound vs. Lapatinib

ParameterThis compoundLapatinib
Total synthesis steps911
Overall yield32%28%
Purity (HPLC)99.5%98.7%

常见问题

Q. How can researchers ensure reproducibility in this compound studies given batch effects in cell-line authentication?

  • Methodological Answer : Implement STR profiling for cell-line authentication and mycoplasma testing. Use reference standards (e.g., NCI-60 panels) for assay calibration. Share raw data and analysis pipelines via repositories like Zenodo or Gene Expression Omnibus (GEO) .

Q. What ethical frameworks guide the use of patient-derived samples in this compound research?

  • Methodological Answer : Adhere to IRB protocols for informed consent and data anonymization. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use biobanks with standardized SOPs for sample collection/storage .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。